molecular formula C16H16O2 B14748963 Phenyl 2,4,6-trimethylbenzoate CAS No. 1734-17-4

Phenyl 2,4,6-trimethylbenzoate

Cat. No.: B14748963
CAS No.: 1734-17-4
M. Wt: 240.30 g/mol
InChI Key: YVYAGJBDMPIZSI-UHFFFAOYSA-N
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Description

Phenyl 2,4,6-trimethylbenzoate (CAS#:1734-17-4), also known as phenyl mesitoate, is a benzoate ester with the molecular formula C16H16O2 and a molecular weight of 240.29700 . It is a derivative of 2,4,6-trimethylbenzoic acid (mesitoic acid) . This compound is a solid at room temperature and is characterized by a high LogP value of 3.83, indicating significant hydrophobicity . In research, this compound is primarily recognized as a key synthetic precursor and structural motif in the development of specialized photoinitiators. Notably, it is related to the lithium phenyl (2,4,6-trimethylbenzoyl) phosphinate (LAP) initiator, which is widely used in bioprinting and photopolymerization to generate free radicals upon exposure to light . The sterically hindered 2,4,6-trimethylbenzoyl (mesitoyl) group is a critical feature in these initiators, contributing to their performance and stability. Researchers utilize this compound and its derivatives in the synthesis of polymers for various advanced applications, including the creation of hydrogels for tissue engineering and the formulation of UV-curable coatings and resins . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1734-17-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

phenyl 2,4,6-trimethylbenzoate

InChI

InChI=1S/C16H16O2/c1-11-9-12(2)15(13(3)10-11)16(17)18-14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

YVYAGJBDMPIZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Phenyl 2,4,6 Trimethylbenzoate and Derived Structures

Classical Esterification Approaches for Aryl Trimethylbenzoates

The formation of the ester linkage in aryl trimethylbenzoates can be achieved through several established methods. These approaches primarily involve the reaction of 2,4,6-trimethylbenzoic acid or its activated derivatives with phenols.

Direct Condensation of 2,4,6-Trimethylbenzoic Acid and Phenols

The direct esterification of 2,4,6-trimethylbenzoic acid with phenols presents a challenge due to the steric hindrance caused by the three methyl groups on the benzene (B151609) ring. doubtnut.com This steric hindrance makes the carboxylic acid difficult to esterify under standard conditions. doubtnut.com However, specialized methods have been developed to overcome this issue. One such method is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and is effective for sterically hindered substrates. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide that subsequently reacts with the alcohol (phenol) to produce the desired ester. organic-chemistry.orgnih.gov

Microwave irradiation has also been explored to accelerate the esterification of sterically hindered acids like 2,4,6-trimethylbenzoic acid with alcohols such as 2-propanol. acs.org

Esterification with Activated Carboxylic Acid Derivatives

To circumvent the low reactivity of the sterically hindered 2,4,6-trimethylbenzoic acid, it can be converted into more reactive derivatives, such as acid chlorides. For instance, 2,4,6-trimethylbenzoyl chloride can be reacted with a phenol (B47542) to form the corresponding phenyl ester. This method is often employed in the synthesis of more complex derivatives.

Another approach involves the in-situ generation of a mixed anhydride (B1165640). While not explicitly detailed for phenyl 2,4,6-trimethylbenzoate (B1236764) itself in the provided results, this is a general strategy for esterifying hindered carboxylic acids.

Synthesis of Functionalized Phenyl 2,4,6-trimethylbenzoate Derivatives

The core structure of this compound can be modified to introduce various functional groups, leading to derivatives with tailored properties for specific applications, such as molecular probes or specialized photoinitiators.

Introduction of Halogen Substituents (e.g., Bromination of Methyl 2,4,6-trimethylbenzoate)

While direct bromination of this compound was not found, the synthesis of halogenated precursors is a common strategy. For example, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid is a key intermediate for creating functionalized derivatives. beilstein-journals.org This chloro-substituted precursor can then be used in subsequent reactions to build more complex molecules. beilstein-journals.org

Preparation of Complex Molecular Probes Incorporating the Trimethylbenzoate Moiety (e.g., Acyloxymethyl Ketones)

The trimethylbenzoate group is a component of more intricate molecules, including peptidyl acyloxymethyl ketones, which have been developed as activity-based probes for enzymes like the main protease of SARS-CoV-2. nih.govnih.gov These probes feature a dipeptidyl portion for enzyme recognition and an (acyloxy)methyl ketone reactive group. nih.gov The synthesis of such complex molecules involves coupling the carboxylic acid moiety with other functional groups. For instance, the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide, a photoinitiator for dental adhesives, starts from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. beilstein-journals.org This acid is first coupled with 2-(allyloxy)ethanol and then further reacted to build the final complex structure. beilstein-journals.org

Synthesis of Key Precursors to this compound

The availability of starting materials is crucial for the synthesis of the target compound. The primary precursors are 2,4,6-trimethylbenzoic acid and phenol.

Synthesis of 2,4,6-Trimethylbenzoic Acid

Several methods exist for the preparation of 2,4,6-trimethylbenzoic acid:

From Mesitylene (B46885) (1,3,5-trimethylbenzene): A direct carboxylation of mesitylene using carbon dioxide in the presence of a catalyst can produce 2,4,6-trimethylbenzoic acid. google.com Another route involves the acylation of mesitylene with chloroacetyl chloride, followed by a haloform reaction. google.com

From Mesitaldehyde: Mesitaldehyde can be oxidized to 2,4,6-trimethylbenzoic acid. chemicalbook.com A method utilizing tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) as a photocatalyst in the presence of oxygen has been reported to give high yields. chemicalbook.com

Synthesis of Phenol

Phenol is a commodity chemical produced on a large scale. However, for the synthesis of substituted phenols that could be precursors to functionalized phenyl 2,4,6-trimethylbenzoates, various methods are available. For instance, 2,4,6-trimethylphenol (B147578) can be synthesized by the vapor-phase methylation of phenol with methanol (B129727) over a magnesium oxide-containing catalyst. google.com

Table of Synthetic Reactions

ProductReactantsReagents/ConditionsReaction Type
This compound2,4,6-Trimethylbenzoic acid, PhenolDCC, DMAPSteglich Esterification
2,4,6-Trimethylbenzoic acidMesitylene, Carbon DioxideCatalyst, Hydrochloric acidCarboxylation
2,4,6-Trimethylbenzoic acidMesitaldehydetris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), Oxygen, MeCN, Blue LEDsPhotocatalytic Oxidation
2,4,6-TrimethylphenolPhenol, MethanolMagnesium oxide catalyst, High temperature and pressureVapor-phase Alkylation
3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid3-(chloromethyl)-2,4,6-trimethylbenzoic acid, 2-(allyloxy)ethanolPotassium hydroxide (B78521)Nucleophilic Substitution

Methodologies for 2,4,6-Trimethylbenzoic Acid Synthesis

2,4,6-Trimethylbenzoic acid, a crucial precursor for this compound, is a significant fine chemical intermediate used in the production of pharmaceuticals, dyes, and photoinitiators. guidechem.comchemicalbook.comtandfonline.com The steric hindrance provided by the three methyl groups on the benzene ring makes its synthesis and subsequent esterification a subject of chemical interest. doubtnut.com Various methods have been developed for its synthesis, each with distinct advantages and limitations.

One of the earliest methods involves the Friedel-Crafts acylation of mesitylene. In this process, mesitylene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by hydrolysis to yield 2,4,6-trimethylbenzoic acid. guidechem.com This method can achieve yields between 65% and 76%. guidechem.com However, it often involves toxic and volatile solvents like carbon disulfide (CS₂), and the raw materials can be costly, impacting its industrial scalability. guidechem.com

Another established route is the Grignard reagent method . This involves the reaction of 2,4,6-trimethylbromobenzene with magnesium to form a Grignard reagent, which is then carbonated using dry ice (solid carbon dioxide). Subsequent acidification produces the desired carboxylic acid with yields reported to be between 86% and 87%. guidechem.com This method, while offering high yields, requires stringent anhydrous and anaerobic conditions, and the starting material, 2,4,6-trimethylbromobenzene, may not be readily available. guidechem.com

The direct carboxylation of mesitylene with carbon dioxide offers a more environmentally friendly alternative. tandfonline.comtandfonline.com This one-step Friedel-Crafts-type reaction, catalyzed by aluminum chloride, can produce 2,4,6-trimethylbenzoic acid with high yield (97%) and purity (above 99%) after appropriate post-treatment of the crude product. tandfonline.comtandfonline.com

Oxidation reactions provide another avenue for synthesis. The oxidation of 2,4,6-trimethylbenzyl alcohol using reagents like o-iodoxybenzoic acid (IBX) can yield 2,4,6-trimethylbenzoic acid, although it may also produce 2,4,6-trimethylbenzaldehyde (B22134) as a byproduct. guidechem.com Similarly, mesitaldehyde can be oxidized to the corresponding carboxylic acid using an iridium-based photocatalyst under an oxygen atmosphere, representing a green chemistry approach. chemicalbook.com

A multi-step process has also been patented, which involves the acylation of mesitylene with chloroacetyl chloride , followed by a chloroform reaction with sodium hypochlorite (B82951) in the presence of a phase transfer catalyst to produce the final acid. google.com Early reported methods also include the nitric acid oxidation of durene and the dry distillation of 2,4,6-trimethylmandelic acid, though these are less commonly used due to technical difficulties and low yields. google.com

Table 1: Comparison of Synthetic Methodologies for 2,4,6-Trimethylbenzoic Acid

Method Starting Material(s) Key Reagents/Catalysts Reported Yield Advantages Disadvantages
Friedel-Crafts AcylationMesitylene, Acyl chlorideAlCl₃, CS₂65-76% guidechem.comEstablished methodHigh cost of acyl chloride, toxic solvent, requires recrystallization. guidechem.com
Grignard Reagent2,4,6-TrimethylbromobenzeneMagnesium, Dry Ice (CO₂)86-87% guidechem.comHigh yieldRequires strict anhydrous/anaerobic conditions, starting material not easily obtained, use of ether is a risk. guidechem.com
Direct CarboxylationMesitylene, Carbon DioxideAlCl₃97% tandfonline.comtandfonline.comEnvironmentally friendly, high yield and purity, one-step process. tandfonline.comtandfonline.comReaction often requires post-treatment to remove unreacted materials and catalyst. tandfonline.com
Benzyl Alcohol Oxidation2,4,6-Trimethylbenzyl alcoholo-Iodoxybenzoic acid (IBX)40% (as part of a mixture) guidechem.comSolvent-free conditions possibleRequires special oxidants, expensive starting material, limited to lab scale. guidechem.com
Aldehyde OxidationMesitaldehydeIridium photocatalyst, Oxygen90% chemicalbook.comGreen chemistry, high yield, chemoselective. chemicalbook.comMay require specialized photocatalytic equipment.
Acylation-Chloroform ReactionMesitylene, Chloroacetyl chlorideLoaded iron oxide catalyst, Sodium hypochlorite, Phase transfer catalystNot specifiedUtilizes refinery by-productsMulti-step process. google.com

Approaches to Substituted Phenols Relevant to Esterification

The synthesis of phenyl esters, such as this compound, requires a phenol component. The methodologies for preparing substituted phenols are diverse, ranging from classical aromatic substitution reactions to modern transition-metal-catalyzed cross-coupling reactions.

A prominent modern technique for phenol synthesis is the ipso-hydroxylation of arylboronic acids . This method offers a mild and efficient route, utilizing an oxidant like aqueous hydrogen peroxide. rsc.org It is advantageous due to the low toxicity and high stability of boronic acids, which are available with a wide range of functional groups. rsc.org The reaction can be very rapid, with good to excellent yields (60-98%) achieved for various substituted phenols. rsc.org

Transition-metal catalyzed hydroxylation of aryl halides is another powerful approach. Palladium-catalyzed reactions, for instance, can convert aryl chlorides to phenols using a weak base, tolerating a variety of functional groups. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the hydroxylation of aryl iodides and bromides. organic-chemistry.org These methods avoid the harsh conditions associated with traditional nucleophilic aromatic substitution. rsc.org

For the direct formation of the ester bond, several esterification strategies involving phenols have been developed. While the direct esterification of phenols with carboxylic acids is often slow and inefficient, chemguide.co.uk specialized catalysts can facilitate this transformation. A blend of a borate (B1201080) (like boric acid) and sulfuric acid can be used to catalyze the direct reaction between a phenol and a carboxylic acid. google.com

The Mitsunobu reaction provides a reliable and mild method for the esterification of phenols with benzoic acids, often succeeding where other methods fail and producing good to excellent yields. researchgate.net This reaction typically involves triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.net

Alternatively, more reactive derivatives of the carboxylic acid can be used. Phenols react with acyl chlorides and acid anhydrides to form esters. chemguide.co.uk To enhance reactivity, the phenol can first be converted to a more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. chemguide.co.uk For sterically hindered acids like 2,4,6-trimethylbenzoic acid, activating agents such as 2-methyl-6-nitrobenzoic anhydride can be employed to facilitate esterification with alcohols and potentially phenols under mild conditions. organic-chemistry.org

Table 2: Overview of Synthetic Approaches for Substituted Phenols and Phenyl Esters

Methodology Reactants Key Reagents/Catalysts Product(s) Key Features
Ipso-hydroxylationArylboronic acidHydrogen peroxide (H₂O₂)Substituted phenolMild, green, and highly efficient protocol; avoids harsh conditions and toxic reagents. rsc.org
Palladium-Catalyzed HydroxylationAryl halide (e.g., chloride)Palladium catalyst, Base (e.g., carbonate)Substituted phenolTolerates a broad range of functional groups; can be performed under microwave assistance. organic-chemistry.org
Copper-Catalyzed HydroxylationAryl halide (e.g., iodide)Copper(I) salt, Ligand (e.g., 8-hydroxyquinoline), Base (e.g., KOH)Substituted phenolFacile and simple ligand-free systems are also available. organic-chemistry.org
Direct EsterificationPhenol, Carboxylic acidBorate-sulfuric acid complexPhenyl esterDirect synthesis from the corresponding phenol and carboxylic acid. google.com
Mitsunobu ReactionPhenol, Benzoic acidTriphenylphosphine, Dialkyl azodicarboxylatePhenyl esterConvenient and effective for differentially functionalized phenols; proceeds under mild conditions. researchgate.net
Reaction with Acyl Chlorides/AnhydridesPhenolAcyl chloride or Acid anhydride, often with a basePhenyl esterA general method for both alcohols and phenols; reactivity can be enhanced by forming the phenoxide ion first. chemguide.co.uk

Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl 2,4,6 Trimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Phenyl 2,4,6-trimethylbenzoate (B1236764) provides key information about the number and electronic environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the methyl and aromatic protons of the 2,4,6-trimethylbenzoyl (mesitoyl) group.

The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of δ 7.20-7.50 ppm. The protons of the trimethyl-substituted ring appear at a different chemical shift due to the electronic effects of the methyl groups. The two aromatic protons on the mesitoyl group are chemically equivalent and appear as a singlet, while the methyl groups also give rise to distinct singlets. Specifically, the ortho-methyl groups (at positions 2 and 6) are equivalent and produce a single signal, and the para-methyl group (at position 4) produces another.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenyl 2,4,6-trimethylbenzoate

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para) 7.20 - 7.50 Multiplet 5H
Mesityl-H (aromatic) ~6.85 Singlet 2H
para-Methyl (-CH₃) ~2.30 Singlet 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester group, the aromatic carbons of both rings, and the methyl carbons. The chemical shifts are influenced by the local electronic environment. For instance, the carbonyl carbon is significantly deshielded and appears at a high chemical shift (typically δ 160-170 ppm). The aromatic carbons appear in the range of δ 120-150 ppm, with variations based on their substitution pattern. The methyl carbons are shielded and appear at lower chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~165
Phenyl C-O ~151
Mesityl C-C=O ~130
Phenyl C-H 121 - 130
Mesityl C-H ~129
Mesityl C-CH₃ 135 - 140

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between the adjacent protons on the unsubstituted phenyl ring, helping to assign their specific chemical shifts. sdsu.edu No cross-peaks would be expected for the singlet signals of the mesitoyl group's aromatic and methyl protons, confirming their isolation from other proton networks. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the carbon signals for all protonated carbons. columbia.edu For example, the signal for the aromatic protons of the mesitoyl group would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). columbia.eduyoutube.com This technique is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the ortho-methyl protons to the ortho- and ipso-carbons of the mesitoyl ring.

A correlation from the aromatic protons of the mesitoyl group to the carbonyl carbon.

Correlations from the ortho-protons of the phenyl group to the ester oxygen-bearing carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

GC-MS is a suitable technique for analyzing this compound due to its expected volatility. In a typical GC-MS analysis, the compound is first separated on a gas chromatography column and then ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation pattern in EI-MS is often highly informative. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the ester bond, leading to the formation of a 2,4,6-trimethylbenzoyl cation and a phenoxy radical, or a phenyl cation and a 2,4,6-trimethylbenzoate radical.

The 2,4,6-trimethylbenzoyl cation is often a prominent peak in the mass spectra of such compounds.

Further fragmentation of the 2,4,6-trimethylbenzoyl cation can occur, for example, through the loss of carbon monoxide (CO).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Species

While this compound is not highly polar, it can be analyzed by ESI-MS, often by forming adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺) in the presence of an appropriate solvent system. ESI is a "soft" ionization technique, meaning that it typically results in less fragmentation than EI. This is advantageous for confirming the molecular weight of the compound with high accuracy, as the protonated molecule or other adducts are often the most abundant ions in the spectrum. High-resolution ESI-MS can provide the elemental composition of the molecule, further confirming its identity. chemwhat.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligomeric and Polymeric Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for determining the molecular weight of large biomolecules, including proteins, peptides, and polysaccharides. nih.govmdpi.com Its application extends to the analysis of smaller organic molecules and synthetic polymers. nih.govhnue.edu.vn The technique involves co-crystallizing a sample with a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid, which readily absorbs laser energy. nih.govnih.gov A laser pulse irradiates the sample/matrix mixture, causing the analyte molecules to desorb and ionize. The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For a compound like this compound, MALDI-TOF-MS would provide a rapid and accurate determination of its molecular mass. The simple sample preparation and high throughput are significant advantages of this method. nih.gov However, a key challenge in analyzing low molecular weight compounds is the potential for interference from matrix-related ions in the low m/z range, which can complicate spectral interpretation. nih.gov The choice of an appropriate matrix is crucial; for instance, 2',4',6'-trihydroxyacetophenone (B23981) has been found suitable for producing dominant molecular ions of saccharides. mdpi.com While direct MALDI-TOF-MS studies on oligomeric or polymeric systems of this compound are not prominently documented, the technique's proven utility for profiling small molecules suggests its applicability for quality control and characterization of this ester. qub.ac.uk

ParameterDescriptionRelevance to this compound
Principle Soft ionization of analyte co-crystallized with a UV-absorbing matrix, followed by mass analysis based on time-of-flight.Provides accurate molecular weight determination.
Matrix A chemical that absorbs the laser energy, facilitating ionization. Examples include DHB and sinapinic acid. nih.govChoice of matrix is critical to minimize low-mass interference. nih.gov
Ions Detected Typically singly charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺).Allows for unambiguous identification of the parent compound's mass.
Advantages High sensitivity, speed, tolerance to some impurities. nih.govmdpi.comUseful for rapid screening and quality control.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying functional groups within a molecule. The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For this compound, the FT-IR spectrum would be dominated by characteristic absorptions from the ester group and the two aromatic rings.

The most prominent peak would be the C=O stretching vibration of the ester, typically found in the range of 1730-1750 cm⁻¹. The presence of conjugation with the phenyl ring might shift this absorption slightly. Strong bands corresponding to the C-O stretching vibrations of the ester linkage would also be present, usually in the 1300-1000 cm⁻¹ region. Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹, and C=C stretching bands in the 1600-1450 cm⁻¹ region. nih.gov The substitution pattern on the trimethylbenzoyl ring would also give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region. Data from related compounds, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide, which shows a strong carbonyl absorption, supports these expected assignments. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1730 - 1750
C-O (Ester)Stretching1300 - 1000
C=C (Aromatic)Stretching1600 - 1450
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2960

Raman Spectroscopy and Confocal Raman Microscopy for Material Characterization

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would clearly show the aromatic ring breathing modes, which are often strong in Raman scattering. The symmetric stretching of the C=C bonds in the phenyl and trimethylphenyl rings would produce intense signals.

Confocal Raman microscopy could be employed to analyze the spatial distribution and homogeneity of the compound in a solid sample or matrix, providing high-resolution chemical imaging. Based on spectral data for structurally similar molecules like 2,4,6-trimethylbenzene sulphonyl chloride, characteristic bands for the substituted benzene (B151609) ring would be expected. researchgate.net The ester carbonyl (C=O) group, while strong in the IR, would likely show a weaker band in the Raman spectrum.

Functional Group/MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingsRing Breathing (symmetric)~1000
C=C (Aromatic)Stretching1580 - 1620
C-CH₃Stretching~1380
C=O (Ester)Stretching1730 - 1750 (typically weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophores: the phenyl group and the 2,4,6-trimethylbenzoyl group.

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPhenyl & Trimethylbenzoyl Rings200 - 285
n → πCarbonyl Group> 280 (weak intensity)

Solid-State Structural Analysis

X-ray Crystallography for Definitive Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the phenyl and trimethylphenyl rings relative to each other, as well as the geometry of the central ester group.

While a crystal structure for this compound is not publicly available in the searched databases, data from closely related molecules can provide insight. For example, the crystal structure of a Schiff base containing a 2,4,6-trimethyl-phenylamino group was determined to be in the monoclinic space group P2₁/c. nih.gov Similarly, the structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine shows that the phenyl ring is almost perpendicular to the central dihydropyridine (B1217469) ring. mdpi.com For this compound, a key structural parameter would be the dihedral angle between the planes of the two aromatic rings, which is influenced by steric hindrance from the ortho-methyl groups on the benzoyl moiety. This steric crowding would likely force the rings into a non-planar conformation.

The table below shows representative crystallographic data for a related compound, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov

ParameterExample Value (Related Compound nih.gov)Information Provided
Crystal System MonoclinicThe basic geometric shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensions a = 25.98 Å, b = 7.33 Å, c = 16.35 Å, β = 100.71°The size and angles of the repeating crystal lattice.
Bond Lengths/Angles e.g., C-N, C-O, C-C distances and anglesPrecise measurement of the molecular geometry.
Dihedral Angles e.g., Angle between aryl rings = 60.35°Describes the 3D conformation and orientation of molecular fragments.

Mechanistic Investigations of Chemical Reactivity and Transformations of Phenyl 2,4,6 Trimethylbenzoate

Hydrolytic Reaction Mechanisms and Kinetics

The hydrolysis of Phenyl 2,4,6-trimethylbenzoate (B1236764), the cleavage of its ester bond by water, can be catalyzed by both acids and bases. The significant steric hindrance provided by the three methyl groups on the benzoyl ring profoundly influences the rates and mechanisms of these reactions compared to simpler esters.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAL1, AAC2)

Acid-catalyzed ester hydrolysis can proceed through several established mechanisms, commonly classified using Ingold's nomenclature. ucoz.com The two most relevant for this ester are the AAC2 and AAL1 mechanisms. ucoz.com

AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for the acid hydrolysis of esters. ucoz.com It involves a rapid, reversible protonation of the carbonyl oxygen, which activates the carbonyl carbon for a rate-determining nucleophilic attack by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (phenol) and the protonated carboxylic acid. For Phenyl 2,4,6-trimethylbenzoate, this pathway is the expected one, despite the steric hindrance at the carbonyl carbon.

AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular): This mechanism involves the cleavage of the bond between the oxygen and the "alkyl" (in this case, aryl) group of the alcohol portion. The rate-determining step is the unimolecular departure of the alcohol moiety to form a stable carbocation. ucoz.comchemistrysteps.com This pathway is common for esters with tertiary alkyl groups that can form stabilized carbocations. chemistrysteps.comrsc.orgrsc.org However, for this compound, the AAL1 mechanism is considered highly unlikely because it would require the formation of a very unstable phenyl cation.

Therefore, the acid-catalyzed hydrolysis of this compound proceeds via the AAC2 mechanism. The steric hindrance from the ortho-methyl groups significantly slows the rate of the bimolecular attack by water, making the ester relatively resistant to acid hydrolysis compared to unhindered analogs like phenyl benzoate (B1203000).

Alkaline Hydrolysis Mechanisms and Bond Fission Analysis (e.g., BAL2, Acyl-Oxygen Fission)

Under basic conditions, the hydrolysis of esters, often termed saponification, typically occurs through a bimolecular acyl-oxygen cleavage mechanism (BAC2). epa.gov An alternative, though much rarer, pathway is bimolecular alkyl-oxygen cleavage (BAL2). stackexchange.comcdnsciencepub.com

BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the standard mechanism for alkaline ester hydrolysis. epa.gov It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as the leaving group to form 2,4,6-trimethylbenzoic acid, which is immediately deprotonated under the basic conditions. stackexchange.com

BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This mechanism involves an SN2 attack by the hydroxide ion on the alkyl carbon, with the carboxylate as the leaving group. stackexchange.com This pathway is extremely rare and generally only considered for methyl esters where the carbonyl carbon is exceptionally sterically hindered, making the BAC2 pathway very slow. stackexchange.comcdnsciencepub.com

For this compound, the BAL2 mechanism would require a nucleophilic attack on an sp²-hybridized carbon of the phenyl ring, which is not a feasible SN2 reaction. Isotopic labeling studies using H₂¹⁸O on the closely related methyl 2,4,6-trimethylbenzoate have definitively shown that the reaction proceeds through the conventional acyl-oxygen fission (BAC2) pathway. cdnsciencepub.comresearchgate.net The ¹⁸O from the solvent is incorporated into the resulting 2,4,6-trimethylbenzoic acid, confirming that the hydroxide attacks the acyl carbon, not the alkyl/aryl group. researchgate.net While steric hindrance from the methyl groups slows the reaction, it does not change the fundamental mechanism to alkyl-oxygen fission. cdnsciencepub.com

Kinetic Studies and Determination of Rate Constants

The rate of hydrolysis of phenyl benzoates is highly sensitive to substituents on both the benzoic acid and the phenol (B47542) portions of the molecule. The three methyl groups on the benzoyl group of this compound exert a powerful steric effect that dramatically decreases the rate of hydrolysis compared to unsubstituted phenyl benzoate.

Kinetic studies on various substituted phenyl benzoates allow for the quantification of these electronic and steric effects, often using the Hammett relationship. researchgate.net While specific rate constants for this compound are not detailed in the provided sources, the data for related compounds illustrate the governing principles. For instance, the second-order rate constants for the alkaline hydrolysis of different substituted phenyl benzoates show a strong dependence on the electronic nature of the substituent.

Interactive Table: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates in Aqueous 0.5 M Bu₄NBr at 25°C researchgate.net

Substituent (X) in X-C₆H₄CO₂C₆H₅k (dm³ mol⁻¹ s⁻¹)
p-CH₃0.024
H0.041
p-Cl0.116
m-Cl0.163

This data demonstrates that electron-withdrawing groups on the benzoyl moiety increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxide ion. Conversely, electron-donating groups decrease the rate. The steric hindrance from the two ortho-methyl groups in this compound would cause its rate constant to be significantly lower than these values.

Intramolecular Catalysis Effects in Related Ester Hydrolysis

Intramolecular catalysis occurs when a functional group within the ester molecule itself participates in the hydrolysis reaction, often leading to a significant rate enhancement. iitd.ac.innih.gov A classic example is the hydrolysis of phenyl 2-aminobenzoate, where the neighboring amino group can act as an intramolecular general base catalyst. iitd.ac.inresearchgate.net This participation results in a pH-independent reaction region and a rate enhancement of 50- to 100-fold compared to its para-substituted counterpart or simple phenyl benzoate. iitd.ac.innih.gov

This compound lacks any such suitably positioned neighboring functional group that could act as an intramolecular catalyst. Its hydrolysis is therefore dependent on external catalysts (i.e., acid or base) and does not benefit from the rate accelerations seen in systems designed for intramolecular catalysis.

Photochemical Pathways and Photo-Induced Transformations

Aryl esters are known to undergo characteristic photochemical reactions, providing pathways to products that are inaccessible through thermal routes.

Photo-Fries Rearrangement Analogies in Aryl Esters

The Photo-Fries rearrangement is a well-known photochemical reaction of phenolic esters that converts them into hydroxy aryl ketones upon exposure to ultraviolet light. wikipedia.orgsigmaaldrich.com This reaction serves as a strong analogy for the expected photochemical behavior of this compound.

The mechanism is believed to proceed via a radical pathway. wikipedia.org

Homolytic Cleavage: Upon absorption of a photon, the ester undergoes homolytic cleavage of the acyl-oxygen bond, generating a radical pair within a "solvent cage": a 2,4,6-trimethylbenzoyl radical and a phenoxy radical.

In-Cage Recombination: The radical pair can recombine within the solvent cage. Attack of the acyl radical at the ortho or para position of the phenoxy radical, followed by tautomerization, yields the corresponding ortho- and para-hydroxyketone products (e.g., 2-hydroxy- and 4-hydroxy-phenyl 2,4,6-trimethylphenyl ketone). wikipedia.orgunipv.it

Cage Escape: Alternatively, the radicals can diffuse out of the solvent cage. The "free" radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of phenol and 2,4,6-trimethylbenzaldehyde (B22134), which may be oxidized to 2,4,6-trimethylbenzoic acid. unipv.it

The product distribution between rearrangement (ortho/para ketones) and cage escape products (phenol) depends on reaction conditions such as the solvent. wikipedia.orgunipv.it While specific studies on this compound were not found, this photochemical pathway is a general and characteristic transformation for aryl esters. sigmaaldrich.comorganic-chemistry.org

Mechanistic Studies of Photolytic Decomposition and Radical Generation

This compound and related compounds containing the 2,4,6-trimethylbenzoyl moiety are recognized as Type I photoinitiators. uvabsorber.com Upon exposure to UV energy, these molecules undergo photolytic decomposition, a process that generates free radicals capable of initiating polymerization. researchgate.netnih.gov The primary photochemical process is an α-scission (or Norrish Type I cleavage) of the bond between the carbonyl group and the phenyl ring of the benzoyl moiety.

This cleavage is highly efficient, with related phosphinate compounds exhibiting quantum yields (φ(α)) of approximately 0.35. researchgate.net The process results in the formation of a 2,4,6-trimethylbenzoyl radical and a phenoxy radical. researchgate.net The 2,4,6-trimethylbenzoyl radical is a key reactive intermediate.

Subsequent reactions of these radicals can lead to various decomposition products. In studies of systems containing the 2,4,6-trimethylbenzoyl group, common photolytic decomposition products identified via gas chromatography-mass spectrometry (GC-MS) include 2,4,6-trimethylbenzaldehyde, methyl 2,4,6-trimethylbenzoate, and 2,4,6-trimethylbenzoic acid. nih.govresearchgate.net The formation of these products highlights the subsequent reaction pathways of the initially formed radicals.

The reactivity of the generated radicals towards monomers is a critical aspect of their function as photoinitiators. Flash photolysis studies have been used to determine the bimolecular rate constants for the reaction of related radical anions with various olefinic monomers, as detailed in the table below. researchgate.net

Bimolecular Rate Constants (kR+M) for Radical Anion Reaction with Monomers researchgate.net
MonomerSolventRate Constant (L·mol⁻¹·s⁻¹)
Methacrylamide (MAA)Neat Water3.8 x 10⁸
Acrylamide (AA)Neat Water2.2 x 10⁸
Styrene (St)H₂O/CH₃CN (1:1, v/v)1.8 x 10⁷
Methyl Methacrylate (B99206) (MMA)H₂O/CH₃CN (1:1, v/v)1.2 x 10⁸
Acrylonitrile (AN)H₂O/CH₃CN (1:1, v/v)8.4 x 10⁷

Single Electron Transfer (SET) Mechanisms in Related Systems (e.g., Acylgermanes)

Single Electron Transfer (SET) is a fundamental process where one electron is transferred from a donor to an acceptor, creating radical ions. numberanalytics.com This mechanism is crucial for understanding the reactivity of acyl compounds in certain contexts, particularly in related systems like acylgermanes.

Mechanistic studies on tetraacylgermanes reveal that they can undergo SET reactions when treated with reagents like potassium metal or potassium tert-butoxide (KOtBu). acs.orgnih.govresearchgate.net The process begins with the transfer of a single electron to the acylgermane, forming a radical anion. acs.orgresearchgate.net The existence of these radical anion intermediates has been confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net

A plausible SET mechanism involves the following steps:

Formation of a Radical Anion : An initial SET reaction from the reducing agent (e.g., potassium) to the acylgermane forms a radical anion. acs.org

Hemiketal Formation and Elimination : In the presence of KOtBu, a radical anion and a tert-butoxy (B1229062) radical are formed. These radicals can then undergo hemiketal formation. nih.gov Subsequent elimination of tert-butyl-2,4,6-trimethylbenzoate leads to the formation of a stable triacylgermenolate. acs.orgnih.gov This elimination step is a key transformation where a benzoate ester, structurally analogous to this compound, acts as a leaving group.

Degradation Pathway : A second SET reaction can lead to a diradical, which may undergo a more complex and uncharacterized degradation sequence. acs.org

These studies on acylgermanes provide a valuable model for the potential SET reactivity of the acyl group in this compound, demonstrating how it can participate in electron transfer processes and subsequent fragmentation. acs.orgnih.gov

Other Significant Reaction Mechanisms

Radical Trapping Experiments in Oxidative Esterification Processes

Radical trapping experiments are a critical tool for elucidating reaction mechanisms that may involve short-lived radical intermediates. whiterose.ac.ukresearchgate.net These experiments utilize "spin traps" or "radical scavengers," such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which react with transient radicals to form more stable, detectable adducts. researchgate.net

In the context of oxidative processes, which can be related to esterification, identifying radical intermediates is key to confirming the reaction pathway. For instance, in studies of the thermo-oxidative degradation of polymers, the Electron Spin Resonance (ESR) spin trapping method is used to detect short-lived radical intermediates. nih.gov The general principle involves adding a trapping agent to the reaction mixture. If the reaction rate decreases or if a stable radical-trapper adduct is formed, it provides strong evidence for a radical-mediated mechanism. researchgate.net

While direct studies on oxidative esterification involving this compound are not detailed, the methodology is broadly applicable. The detection of alkoxy radicals (RO•) and other carbon-centered radicals in related oxidative environments confirms the utility of this technique. nih.gov Such experiments are crucial for distinguishing between ionic, concerted, and radical pathways in complex chemical transformations. whiterose.ac.ukresearchgate.net

Nucleophilic Substitution and Electrophilic Amination Reactions of Derivatives

Nucleophilic Substitution:

Aryl benzoates can undergo nucleophilic substitution at the acyl carbon. These reactions can proceed through either a stepwise or a concerted mechanism. researchgate.net The stepwise pathway involves the formation of a tetrahedral intermediate, which is often the rate-determining step. researchgate.net

Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles (e.g., OH⁻, amines) show that the reaction rate is highly sensitive to the electronic nature of both the benzoyl group and the phenoxy leaving group. researchgate.net

Substituent Effects : Electron-withdrawing groups on the aryl ring of the leaving group (the phenol part) enhance its ability to depart (nucleofugality), thus increasing the reaction rate. researchgate.net Conversely, electron-withdrawing substituents on the benzoyl ring make the carbonyl carbon more electrophilic and also enhance reactivity. researchgate.net

Mechanism : Nucleophilic aromatic substitution on aryl halides, a related reaction, can proceed via an addition-elimination (SNAr) mechanism. This involves the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgscranton.edulibretexts.org This mechanism, however, typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate. libretexts.orglibretexts.org For some substrates, a concerted one-step displacement mechanism may occur instead. nih.gov

Electrophilic Amination of Derivatives:

Derivatives of 2,4,6-trimethylbenzoic acid are used as effective reagents in electrophilic amination reactions. Specifically, O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs) have been developed as stable, efficient electrophilic aminating agents. uni-muenchen.de

These reagents enable the amination of a wide range of organometallic nucleophiles, such as primary, secondary, and tertiary alkyl, benzylic, and allylic zinc and magnesium reagents. uni-muenchen.de A key feature of this method is that it proceeds without the need for a transition-metal catalyst and is often complete within a few hours at room temperature. uni-muenchen.de The reaction shows remarkable chemoselectivity, providing polyfunctional tertiary amines in high yields (52–99%). uni-muenchen.de The sterically demanding 2,4,6-trimethylbenzoyl group is crucial for the stability and reactivity of the hydroxylamine (B1172632) reagent. uni-muenchen.de

Selected Yields for Electrophilic Amination using O-TBHA Reagents uni-muenchen.de
Organometallic ReagentO-TBHA DerivativeProduct AmineYield (%)
c-HexylZnClMorpholino-O-TBHAN-(cyclohexyl)morpholine99
n-Bu₂MgPiperidino-O-TBHAN-butylpiperidine95
Ph(CH₃)CHZnClMorpholino-O-TBHA4-(1-phenylethyl)morpholine99
AllylMgClDibenzylamino-O-TBHAN-allyldibenzylamine96
(CH₃)₃CMgClMorpholino-O-TBHA4-(tert-butyl)morpholine89

Computational Chemistry and Theoretical Modeling of Phenyl 2,4,6 Trimethylbenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Due to steric hindrance from the two ortho-methyl groups on the benzoyl moiety, the phenyl ring and the trimethylbenzoyl group are not expected to be coplanar. DFT calculations, similar to those performed on the related molecule phenyl benzoate (B1203000), can quantify this twist, which is crucial for understanding the molecule's conformational preferences and electronic properties. researchgate.net Energetic calculations provide the molecule's total energy, heat of formation, and the relative energies of different conformers. In studies of similar sterically hindered molecules like 1,3-dibromo-2,4,6-trimethyl-benzene, DFT has been used to calculate the rotational barriers of the methyl groups, revealing which ones are highly hindered and which may rotate more freely. rsc.org

Table 1: Illustrative Optimized Geometric Parameters for Phenyl 2,4,6-trimethylbenzoate (B1236764) (Calculated via DFT) This table presents typical data that would be obtained from a DFT calculation. Actual values would require a specific computation.

Parameter Description Typical Calculated Value
C=O Bond Length Length of the carbonyl double bond. ~1.21 Å
C-O Ester Bond Length Length of the single bond between the carbonyl carbon and the ester oxygen. ~1.36 Å
O-Ph Bond Length Length of the single bond between the ester oxygen and the phenyl ring. ~1.41 Å
C-C(ring) Bond Lengths Average length of carbon-carbon bonds within the aromatic rings. ~1.39 - 1.40 Å
Dihedral Angle (C-C-C=O) Torsion angle defining the orientation of the carbonyl group relative to its ring. ~20-30°
Dihedral Angle (C-O-C-C) Torsion angle defining the twist between the two aromatic rings around the ester linkage. ~60-70°

Ab Initio Methods for High-Accuracy Calculations

While DFT is highly efficient, ab initio (from first principles) methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy, albeit at a greater computational cost. researchgate.net These methods are often used to obtain benchmark-quality data or to study systems where DFT may be less reliable, such as in the precise calculation of non-covalent interactions. gatech.edu For Phenyl 2,4,6-trimethylbenzoate, high-accuracy ab initio calculations could be used to refine the energetic landscape, providing a more precise value for the rotational energy barrier between the two rings. Studies on phenyl benzoate have shown that results from MP2 calculations can provide excellent agreement with experimental geometric data. researchgate.net Such high-level calculations are crucial for validating the results obtained from more computationally economical DFT methods.

Molecular Electrostatic Potential (MEP) and Frontier Orbital (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of negative and positive potential. For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative carbonyl oxygen atom, identifying it as a site for electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into chemical reactivity, electronic transitions, and stability. researchgate.netthaiscience.info

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. In this compound, the HOMO is likely to be distributed across the electron-rich trimethylphenyl (mesityl) ring.

LUMO: Represents the ability to accept an electron and is associated with electrophilic character. The LUMO is expected to be localized primarily on the phenyl benzoate portion of the molecule, particularly the carbonyl group and the adjacent phenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify these properties. thaiscience.info

Table 2: Illustrative Global Reactivity Descriptors for this compound (Derived from HOMO-LUMO Energies) This table illustrates the type of data generated from an FMO analysis. Actual values depend on the specific computational method and basis set.

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electrophilicity Index (ω) (I + A)² / (8 * η) Describes the ability of a species to accept electrons.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are indispensable for mapping out the complex steps involved in chemical reactions, providing a level of detail that is often inaccessible through experimentation alone.

Transition State Characterization and Reaction Pathway Mapping

Understanding how this compound participates in chemical reactions, such as ester hydrolysis, requires the identification of the reaction mechanism. Computational chemistry allows for the mapping of the potential energy surface (PES) that connects reactants to products. rsc.org This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). mdpi.com

Table 3: Illustrative Energetic Profile for a Hypothetical Two-Step Reaction of this compound This table provides a conceptual layout of reaction pathway data. The values are for illustrative purposes only.

Species Description Relative Energy (kcal/mol)
Reactants This compound + H₂O 0.0
TS1 Transition state for nucleophilic attack +25.5
Intermediate Tetrahedral intermediate +15.2
TS2 Transition state for leaving group departure +22.0
Products 2,4,6-Trimethylbenzoic acid + Phenol (B47542) -5.8

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach provides a powerful lens for studying conformational flexibility and intermolecular interactions. gatech.edu

For this compound, MD simulations can explore its vast conformational space by modeling the rotations around the C-O ester bond and the movements of the methyl groups. nih.gov These simulations can reveal the most populated conformations in different environments (e.g., in a vacuum, in a solvent) and the energetic barriers for converting between them. researchgate.net

Furthermore, MD simulations are essential for understanding how molecules behave in a condensed phase. By simulating a system containing many this compound molecules, one can study the nature of intermolecular interactions, such as van der Waals forces and potential π-π stacking, which govern properties like crystal packing and liquid structure. rsc.orggatech.edu These simulations can predict bulk material properties and provide insights into how the molecule interacts with other species, such as solvents or biological macromolecules. nih.gov

Spectroscopic Property Prediction via Computational Methods

Computational NMR and UV-Vis Spectra Prediction

Computational methods offer a powerful approach to predicting the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective technique for calculating NMR chemical shifts (¹H and ¹³C). nih.gov This method has been successfully applied to various organic molecules to provide theoretical spectra that can be compared with experimental data. researchgate.net The theoretical calculations are typically performed on the optimized molecular geometry of the compound.

For the prediction of UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. nih.gov This approach allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of the electronic transitions within the molecule.

Below is a representative table illustrating the kind of data that can be generated through these computational predictions for this compound.

Parameter Predicted Value Method/Basis Set
¹H NMR Chemical Shift (ppm)7.2-7.5 (Phenyl H), 2.3 (Methyl H)GIAO/B3LYP/6-311++G(d,p)
¹³C NMR Chemical Shift (ppm)165 (C=O), 150 (Ar-C-O), 120-140 (Ar-C), 21 (CH₃)GIAO/B3LYP/6-311++G(d,p)
UV-Vis λmax (nm)~240, ~280TD-DFT/B3LYP/6-311++G(d,p)
Note: The values presented in this table are illustrative and represent typical ranges for the respective groups. Actual computational results would provide more precise values.

Vibrational Frequency Calculations

Vibrational frequency calculations are crucial for interpreting infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using DFT methods, which can predict the vibrational modes and their corresponding frequencies. nih.gov The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for these types of calculations. researchgate.net

The output of these calculations provides a set of vibrational frequencies and their intensities. To aid in the assignment of these calculated frequencies to specific vibrational modes of the molecule, a Potential Energy Distribution (PED) analysis is often carried out using software like VEDA. nih.gov This analysis breaks down the calculated vibrational modes into contributions from different internal coordinates, such as bond stretching, angle bending, and torsional motions.

A sample of predicted vibrational frequencies for key functional groups in this compound is presented in the table below.

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment
C=O Stretch~1735Carbonyl group
C-O Stretch~1270Ester linkage
Aromatic C-H Stretch~3100-3000Phenyl and trimethylphenyl rings
Aliphatic C-H Stretch~2980-2870Methyl groups
Aromatic C=C Stretch~1600-1450Phenyl and trimethylphenyl rings
Note: These are representative frequencies. The actual computed spectrum would show a larger number of vibrational modes.

Molecular Docking Studies for Ligand-Receptor Interactions (as a computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another macromolecule. researchgate.netnih.gov This methodology is instrumental in drug design and discovery for understanding the interactions that govern the binding of a ligand to its target. nih.gov For a molecule like this compound, molecular docking could be employed to investigate its potential binding to a specific protein target.

The process involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the receptor protein are obtained, often from experimental data like X-ray crystallography or NMR spectroscopy, or through homology modeling. Software programs like AutoDock are then used to explore the conformational space of the ligand within the binding site of the receptor. researchgate.net These programs utilize scoring functions to estimate the binding affinity, which is often expressed in terms of binding energy (kcal/mol). nih.gov

Parameter Description Software Example
Binding AffinityEstimated free energy of binding (kcal/mol).AutoDock, Glide
Binding ModePredicted orientation and conformation of the ligand in the receptor's active site.PyMOL, Discovery Studio
Intermolecular InteractionsIdentification of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.LigPlot+, PoseView

Advanced Applications in Organic Synthesis and Material Science

Photoinitiator Systems Based on Phenyl 2,4,6-trimethylbenzoylphosphinates

Acylphosphine oxides, particularly salts of phenyl-2,4,6-trimethylbenzoylphosphinic acid, have garnered significant attention as highly efficient Type I photoinitiators. google.com These compounds, which cleave directly into radical species upon light exposure, are pivotal in initiating free-radical polymerization for a variety of advanced materials. sielc.com Derivatives such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (commonly known as LAP) are especially valued in applications requiring biocompatibility. sielc.comtaylorfrancis.com

The photoinitiation mechanism for phenyl-2,4,6-trimethylbenzoylphosphinates is characterized by a high quantum yield and efficiency. thegoodscentscompany.com Upon absorption of light, typically in the near-UV or visible light spectrum, the molecule undergoes an α-scission, which is a homolytic cleavage of the bond between the carbonyl group and the phosphorus atom. sielc.comleffingwell.com

This cleavage event generates two distinct radical species:

A 2,4,6-trimethylbenzoyl radical

A phosphinoyl radical (e.g., an O−P(C6H5)(O−) radical anion in the case of certain salts in aqueous solutions) thegoodscentscompany.com

Both of these resulting radicals are highly reactive and can efficiently initiate the polymerization of olefinic monomers, such as acrylates and methacrylates, by adding to the monomer's double bond, thereby starting the polymer chain growth. sielc.comthegoodscentscompany.com The generation of multiple distinct radical types from a single photoinitiator molecule contributes to its high initiation efficiency. google.comnih.gov

A significant challenge with early acylphosphine oxide photoinitiators, like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), was their poor solubility in water, which limited their use in aqueous-based systems and biomedical applications. leffingwell.comgoogle.com To overcome this, research focused on creating water-soluble derivatives.

The synthesis of salts such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and sodium phenyl-2,4,6-trimethylbenzoylphosphinate (TPO-Na) marked a major advancement. thegoodscentscompany.comleffingwell.com These ionic derivatives exhibit significantly improved water solubility while retaining the excellent photoinitiation characteristics of the parent compounds. leffingwell.com LAP, for instance, has become a benchmark water-soluble, cytocompatible Type I photoinitiator, often preferred over other initiators like Irgacure 2959 due to its higher efficiency and better absorption at wavelengths (e.g., ~400 nm) that are more benign to living cells. google.com This development has been crucial for the expansion of photopolymerization into fields like hydrogel synthesis for tissue engineering.

Derivative NameCommon AbbreviationKey FeaturePrimary Application Area
Lithium phenyl-2,4,6-trimethylbenzoylphosphinateLAP, TPO-LiHigh water solubility, cytocompatibilityBiomedical hydrogels, 3D bioprinting
Sodium phenyl-2,4,6-trimethylbenzoylphosphinateTPO-NaWater-soluble, surfactant-free emulsion polymerizationPolymeric nanoparticle synthesis
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateTPO-LGood solubility in resins, excellent biocompatibilityDental resins for 3D printing

The properties of phenyl-2,4,6-trimethylbenzoylphosphinate derivatives make them exceptionally well-suited for additive manufacturing, particularly for lithography-based 3D printing techniques like stereolithography (SLA) and digital light processing (DLP). Their high initiation efficiency allows for rapid curing of liquid resins into solid objects with high spatial resolution.

In the biomedical field, water-soluble initiators like LAP are essential for 3D bioprinting, where hydrogel-based bio-inks containing living cells are polymerized layer-by-layer to create tissue scaffolds. taylorfrancis.com The ability of LAP to initiate polymerization using visible light at low concentrations is critical for maintaining high cell viability during the printing process.

Furthermore, derivatives like ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) have been successfully used in 3D printing resins for medical and dental applications. Studies have shown that TPO-L provides an excellent combination of biocompatibility, color stability, and dimensional accuracy in the final printed parts, making it a suitable photoinitiator for producing medical devices.

Phenyl 2,4,6-trimethylbenzoylphosphinate derivatives also play a role in the creation of "smart" materials. Specifically, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has been selected as an effective photoinitiator for synthesizing biobased thermoresponsive shape-memory polymers.

In one study, this initiator was used to cure a resin mixture composed of vanillin (B372448) dimethacrylate (a bio-based monomer), tridecyl methacrylate (B99206), and 1,3-benzenedithiol. The choice of this specific photoinitiator was based on its ability to effectively cure deep layers of the resin and its photobleaching properties, which prevent yellowing and result in a more transparent final product. The resulting photopolymer exhibited shape-memory properties, meaning it could be deformed and later return to its original shape upon exposure to a thermal stimulus. This application highlights the role of these initiators in developing advanced, sustainable materials from renewable resources.

Contributions to Specialized Organic Synthesis

While its phosphinate derivatives are prominent in polymer science, the core phenyl 2,4,6-trimethylbenzoate (B1236764) structure is also relevant to fine chemical synthesis.

The 2,4,6-trimethyl-4-phenyl structural motif is found in the fragrance industry. A notable example is 2,4,6-trimethyl-4-phenyl-1,3-dioxane, which is used in fragrance mixtures and is known commercially under names like Floropal and Vertacetal. thegoodscentscompany.com This compound is valued for its fresh, floral, and citrus-like odor profile. nih.gov However, documented synthesis routes for this fragrance component show it is typically prepared through the condensation of α-methylstyrene with acetaldehyde (B116499) or paraldehyde, rather than using Phenyl 2,4,6-trimethylbenzoate as a starting material or intermediate. thegoodscentscompany.com Therefore, while the core chemical structure is relevant to perfumery, this compound itself is not a direct, documented intermediate in the synthesis of this specific fragrance.

Building Block for Complex Pharmaceutical Intermediates and Probes

The 2,4,6-trimethylbenzoyl structural unit is a fundamental component in the synthesis of specialized photoinitiators used in biomedical and pharmaceutical applications. These photoinitiators are crucial for fabricating biocompatible materials like dental adhesives and hydrogels for cell encapsulation.

One key application is in the creation of tailor-made photoinitiators for dental adhesives. For instance, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) was synthesized specifically for this purpose. beilstein-journals.org The synthesis involves reacting a modified 2,4,6-trimethylbenzoyl acid chloride with phenylphosphine (B1580520) dilithium, followed by oxidation. beilstein-journals.org The resulting molecule, WBAPO, is designed to initiate the free-radical polymerization of dimethacrylate resins upon exposure to visible light. beilstein-journals.org

Similarly, derivatives such as lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) are widely used as photoinitiators for creating hydrogels in bioprinting and cell encapsulation. nih.govnih.gov LAP is particularly valued for its water solubility and its ability to initiate polymerization with light at wavelengths (e.g., 405 nm) that are less harmful to living cells. nih.govnih.gov In these systems, the phenyl(2,4,6-trimethylbenzoyl)phosphinate structure acts as the core building block that, upon photolysis, generates the free radicals necessary to crosslink monomers like gelatin methacryloyl (GelMA) or poly(ethylene glycol) diacrylate (PEGDA). nih.govnih.gov The efficiency and biocompatibility of the resulting materials are directly linked to the chemical properties of this initiating building block.

Catalytic Monomers in Novel Organic Reactions (e.g., Knoevenagel Chemistry)

While derivatives of this compound are well-established as photoinitiators, their structural motifs are also being explored in the development of catalytic systems. In one study, various catalytic monomers were synthesized and subsequently polymerized using photolithography to create polymeric gel dots. These dots, composed of 90% catalyst, were designed to facilitate the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction in organic chemistry. researchgate.net The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a base. nih.govresearchgate.netlookchem.com

The use of triphenylphosphine (B44618) has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) under mild, solvent-free conditions. organic-chemistry.org The development of polymer-based catalytic systems, such as the aforementioned gel dots, represents an advancement toward creating reusable and spatially defined catalysts for such important organic transformations. researchgate.net

Novel Material Development and Functional Polymers

The incorporation of the phenyl 2,4,6-trimethylbenzoyl group and its analogs into polymers has led to the creation of advanced materials with tailored properties for specific, high-performance applications.

Incorporation into Polymeric Nanoparticles

Derivatives of this compound serve as key reagents in the production of polymeric nanoparticles. A sustainable method for creating these nanoparticles is through surfactant-free emulsion polymerization (SFEP), which can be initiated by light. researchgate.net In this process, a water-soluble photoinitiator, sodium phenyl-2,4,6-trimethylbenzoylphosphinate (TPO-Na), is used. researchgate.net

The photolysis of TPO-Na generates anionic radical species that initiate the polymerization of a monomer, such as glycidyl (B131873) methacrylate (GlyMA). researchgate.net This process allows for the in-situ preparation of polymeric nanoparticles under mild conditions, removing the need for conventional surfactants. researchgate.net This method highlights the dual role of the phenyl-2,4,6-trimethylbenzoylphosphinate derivative as both the initiator and a stabilizing agent for the forming nanoparticles.

Table 1: Components in Photoinitiated Surfactant-Free Emulsion Polymerization (SFEP)

Component Role Reference
Sodium phenyl-2,4,6-trimethylbenzoylphosphinate (TPO-Na) Water-soluble photoinitiator researchgate.net
Glycidyl methacrylate (GlyMA) Model monomer researchgate.net
Water Solvent researchgate.net

Role in Advanced Photopolymerizable Resins

This compound derivatives are critical components in advanced photopolymerizable resins, especially in the dental and 3D printing industries. Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) is a widely used photoinitiator in dental composites. sigmaaldrich.comnih.gov It is known to enhance the rate and degree of polymerization compared to other initiating systems. sigmaaldrich.com

In a study comparing different photoinitiators for experimental dental composites, resins containing BAPO showed the highest Vickers hardness values, indicating a high degree of polymerization. nih.gov Another related compound, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), has been evaluated as a photoinitiator for 3D printing resins intended for medical devices. nih.gov This study found that TPO-L provided excellent biocompatibility and color stability while maintaining acceptable dimensional accuracy, making it a suitable candidate for dental 3D-printed resins. nih.gov

Table 2: Comparison of Photoinitiators in Experimental Resins

Photoinitiator Application Key Finding Reference
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Dental Composites Achieved the highest Vickers hardness (43.73 ± 3.52 HV) at 1 wt.% concentration. nih.gov
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) 3D Printing Resins Showed excellent biocompatibility and color stability for medical device applications. nih.gov

Components in Organic Electronic Materials (e.g., Perovskite Solar Cells with related compounds)

In the field of organic electronics, materials containing the 2,4,6-trimethylphenyl group have proven essential for developing high-efficiency devices. researchgate.netresearchgate.net Specifically, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a standout polymer used as a hole-transporting layer (HTL) in inverted perovskite solar cells (PSCs). researchgate.netresearchgate.net

Degradation Pathways and Environmental Fate Considerations

Photodegradation Processes of Aryl Trimethylbenzoates

Aryl trimethylbenzoates, including Phenyl 2,4,6-trimethylbenzoate (B1236764), can undergo photochemical decomposition upon exposure to ultraviolet (UV) radiation. This process is particularly relevant for compounds present in sunlit surface waters or on terrestrial surfaces.

Identification and Characterization of Photolytic Decomposition Products

The photodegradation of compounds containing the 2,4,6-trimethylbenzoyl moiety can lead to the formation of several decomposition products. While specific studies on Phenyl 2,4,6-trimethylbenzoate are not extensively available, research on structurally related photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, provides valuable insights into the likely photolytic products. The cleavage of the ester bond is a probable primary pathway, leading to the formation of various smaller molecules.

Key identified photolytic decomposition products from related compounds include:

2,4,6-Trimethylbenzaldehyde (B22134) researchgate.net

Methyl 2,4,6-trimethylbenzoate researchgate.net

2,4,6-Trimethylbenzoic acid researchgate.net

Benzaldehyde nih.gov

Benzoic acid nih.gov

Methyl benzoate (B1203000) nih.govresearchgate.net

The presence of the trimethyl-substituted benzene (B151609) ring makes these resulting compounds distinct and their environmental behavior warrants specific consideration.

Table 1: Potential Photolytic Decomposition Products of this compound

Decomposition Product Chemical Formula Molar Mass (g/mol)
2,4,6-Trimethylbenzaldehyde C₁₀H₁₂O 148.20
Methyl 2,4,6-trimethylbenzoate C₁₁H₁₄O₂ 178.23
2,4,6-Trimethylbenzoic acid C₁₀H₁₂O₂ 164.20
Benzaldehyde C₇H₆O 106.12
Benzoic acid C₇H₆O₂ 122.12
Methyl benzoate C₈H₈O₂ 136.15

Environmental Implications of Photodegradation Products

The formation of various degradation products from this compound has several environmental implications. The identified products, such as aldehydes and carboxylic acids, will have their own distinct toxicological profiles and environmental mobilities. For instance, the migration of photolytic decomposition products from food packaging materials is a recognized issue, highlighting the potential for these compounds to enter the food chain and the wider environment. nih.govnih.gov The water solubility and soil sorption characteristics of these products will differ from the parent compound, influencing their distribution in different environmental compartments.

Hydrolytic Degradation under Varying Environmental Conditions

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for esters like this compound in aqueous environments.

pH-Dependent Hydrolysis Rates and Mechanisms

The rate of hydrolysis of benzoate esters is highly dependent on the pH of the surrounding medium. nih.govnih.gov Both acid-catalyzed and base-promoted hydrolysis can occur.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org This process is reversible and typically slower than base-promoted hydrolysis.

Under basic (alkaline) conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. This process, often referred to as saponification, is generally irreversible and proceeds to completion. libretexts.org

The steric hindrance provided by the two ortho-methyl groups on the benzoyl moiety of this compound is expected to significantly influence the rate of hydrolysis. These bulky groups can impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, potentially slowing down the hydrolysis rate compared to unhindered benzoate esters.

Table 2: Expected pH-Dependence of Hydrolysis for this compound

pH Range Dominant Mechanism Expected Relative Rate Primary Products
< 4 Acid-Catalyzed Hydrolysis Slow 2,4,6-Trimethylbenzoic acid and Phenol (B47542)
4 - 8 Neutral Hydrolysis Very Slow 2,4,6-Trimethylbenzoic acid and Phenol
> 8 Base-Promoted Hydrolysis (Saponification) Faster 2,4,6-Trimethylbenzoate salt and Phenol

Factors Influencing Long-Term Chemical Stability

Several factors beyond pH can influence the long-term chemical stability of this compound in the environment.

Temperature : Like most chemical reactions, the rate of hydrolysis is expected to increase with temperature.

Steric Hindrance : As previously mentioned, the ortho-methyl groups on the benzene ring provide significant steric hindrance, which likely increases the compound's stability against hydrolysis compared to less substituted benzoate esters. chemicalforums.com

Presence of Catalysts : The hydrolysis of esters can be catalyzed by enzymes in biologically active environments. Furthermore, mineral surfaces, such as those found in soil and sediment, can sometimes catalyze hydrolysis reactions. stanford.edu

Medium Composition : The presence of other organic matter and dissolved salts in the water can also affect the rate of hydrolysis, although these effects are generally less pronounced than those of pH and temperature.

Conclusion and Future Research Directions in Phenyl 2,4,6 Trimethylbenzoate Chemistry

Synthesis of Novel Derivatives and Analogues with Tailored Properties

The synthesis of new derivatives and analogues of Phenyl 2,4,6-trimethylbenzoate (B1236764) is a promising avenue for developing molecules with customized properties for specific applications. Research in this area can be directed towards several key objectives:

Enhanced Solubility and Biocompatibility: A significant focus has been on modifying the phenyl group to enhance the water solubility of photoinitiator derivatives for biomedical applications. The synthesis of lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a prime example, where the introduction of a lithium phosphinate group dramatically improves its utility in aqueous environments for applications like hydrogel formation and bioprinting. Future work could explore other hydrophilic moieties to further enhance biocompatibility and reduce cytotoxicity.

Wavelength Tuning: The absorption characteristics of photoinitiators are critical for their efficiency. By strategically modifying the substituents on both the phenyl and the 2,4,6-trimethylbenzoyl rings, it is possible to tune the absorption spectrum of the derivatives to respond to different wavelengths of light, including visible and near-infrared regions. This would broaden their applicability in light-sensitive technologies.

Multifunctional Initiators: Designing derivatives that incorporate other functional groups could lead to multifunctional initiators. For instance, incorporating a fluorescent tag could allow for in-situ monitoring of the polymerization process. Similarly, attaching bioactive molecules could lead to the development of "smart" biomaterials that combine structural integrity with therapeutic activity.

A comparative look at some of the key derivatives synthesized to date highlights the impact of structural modifications on their properties:

Derivative NameKey Structural ModificationNotable PropertyPrimary Application
Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)Lithium phosphinate groupHigh water solubility, BiocompatiblePhotoinitiation of hydrogels for biomedical applications
Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L)Ethyl phosphinate groupLiquid form, Good solubility in monomersUV curing of inks, coatings, and adhesives
Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO)Allyloxy)ethoxy]methyl substituentsImproved solubility in polar solventsDental adhesives and composites

Exploration of Undiscovered Reaction Pathways and Catalytic Applications

The chemistry of Phenyl 2,4,6-trimethylbenzoate beyond its role in photoinitiation is an area ripe for investigation. The sterically hindered nature of the ester linkage could lead to unique reactivity and potential catalytic applications.

Unconventional Ester Transformations: The steric hindrance around the carbonyl group may allow for selective reactions at other positions of the molecule. For example, recent discoveries of "ester dance" reactions, where an ester group translocates on an aromatic ring under palladium catalysis, could be explored with this substrate. The bulky trimethylbenzoyl group might influence the regioselectivity of such rearrangements, leading to novel synthetic routes for substituted aromatics.

Precursors for Organometallic Catalysts: While not catalytically active on its own, this compound could serve as a precursor for ligands in organometallic chemistry. The aromatic rings could be functionalized with coordinating groups to create novel ligands. The steric bulk of the trimethylbenzoyl moiety could play a crucial role in controlling the coordination environment around a metal center, potentially leading to catalysts with enhanced stability and selectivity.

Frustrated Lewis Pair Chemistry: The sterically encumbered ester, in combination with a bulky Lewis acid, could potentially form a frustrated Lewis pair (FLP). Such systems are known to activate small molecules and could open up new catalytic cycles for reactions such as hydrogenations or carboxylations.

Advanced Material Science Applications Beyond Current Scope

The unique structural features of this compound make it an interesting building block for advanced materials beyond its current use in initiating polymerization.

High-Performance Polymers: Aromatic esters are known for their thermal stability and mechanical strength. Incorporating the bulky and rigid this compound moiety into the backbone of polyesters or polyamides could lead to materials with high glass transition temperatures, improved thermal stability, and enhanced mechanical properties. These materials could find applications in aerospace, electronics, and automotive industries.

Phase Change Materials (PCMs): Aromatic esters are being investigated as potential PCMs for thermal energy storage. The defined melting and crystallization behavior of this compound and its derivatives could be harnessed for this purpose. Their high thermal stability would be an advantage in high-temperature applications.

Liquid Crystals: The rigid, anisotropic structure of this compound suggests its potential as a core mesogenic unit in the design of novel liquid crystalline materials. By attaching flexible side chains to the aromatic rings, it may be possible to induce liquid crystalline phases with unique optical and electronic properties.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of new molecules. This approach is particularly well-suited for the future development of this compound chemistry.

Predictive Modeling of Photoinitiator Performance: Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the absorption spectra, bond dissociation energies, and reactivity of novel photoinitiator designs. This allows for the in-silico screening of a large number of potential candidates before committing to synthetic efforts, saving time and resources.

Rational Design of Catalysts and Materials: Molecular modeling can be employed to design ligands for organometallic catalysts based on the this compound scaffold. Simulations can predict the binding affinity of these ligands to metal centers and the steric and electronic effects on the catalytic cycle. Similarly, computational tools can be used to predict the bulk properties of polymers and other materials incorporating this moiety, guiding the design of materials with desired characteristics.

Elucidating Reaction Mechanisms: The combination of experimental kinetic studies and computational modeling can provide detailed insights into the mechanisms of newly discovered reactions involving this compound. This fundamental understanding is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Q & A

Q. What are the optimal synthetic routes for preparing phenyl 2,4,6-trimethylbenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via esterification between 2,4,6-trimethylbenzoyl chloride and phenol derivatives. A common protocol involves reacting (–)-citronellol with 2,4,6-trimethylbenzoyl chloride in the presence of pyridine and DMAP as a catalyst, achieving yields >95% after purification by flash chromatography . Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of alcohol to acyl chloride) and reaction time (10–12 hours in CH₂Cl₂). Monitoring via TLC or NMR ensures minimal side products like unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound and confirm its structural integrity?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 6.85 ppm, singlet for 2,4,6-trimethylbenzoyl group) and ester methyl groups (δ 2.24–2.29 ppm, singlet) .
  • ¹³C NMR : Carboxylic ester carbonyl appears at δ 167–170 ppm .
  • IR : Strong absorption bands at ~1724–1749 cm⁻¹ (C=O stretch) and 1613 cm⁻¹ (aromatic C=C) confirm ester formation .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₇H₂₄O₃ for derivatives) with <0.5% deviation .

Q. What are the challenges in crystallizing this compound derivatives, and how can X-ray crystallography resolve them?

  • Methodological Answer : Steric hindrance from the 2,4,6-trimethylbenzoyl group often complicates crystallization. Slow vapor diffusion using hexane/ethyl acetate (1:3) at 4°C improves crystal growth . For X-ray analysis, SHELX programs (e.g., SHELXL for refinement) are recommended to handle anisotropic displacement parameters, with WinGX or ORTEP for visualization . Example: A binuclear Cu(II) complex with this compound ligands showed dihedral angles of 24.4–80.6° between benzene rings and carboxylate groups .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what structural motifs are observed in its metal complexes?

  • Methodological Answer : The ester acts as a monodentate or bridging ligand via carboxylate oxygen. In Cu(II) complexes, it forms distorted octahedral geometries, with bond lengths of 1.95–2.05 Å (Cu–O) . Spectroscopic and magnetic studies (e.g., EPR, SQUID) reveal paramagnetic behavior and Jahn-Teller distortions. Crystallographic data show intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing 3D networks .

Q. What role does this compound play in polymer chemistry, particularly in cellulose ester modification?

  • Methodological Answer : As a bulky esterifying agent, it modifies cellulose solubility and thermal stability. Degree of substitution (DS) depends on molar ratios:
Molar Ratio (Anhydride:Cellulose)DS for 2,4,6-Trimethylbenzoate
1:10.9
1:21.1
1:31.3
Higher DS correlates with increased hydrophobicity and glass transition temperatures (Tg) . Characterization via FT-IR (C=O at 1749 cm⁻¹) and GPC confirms polymer integrity.

Q. How do hydrolysis and decarboxylation conditions affect the stability of this compound in high-temperature applications?

  • Methodological Answer : Under alkaline conditions (pH >10) at 250–300°C, the ester undergoes hydrolysis to 2,4,6-trimethylbenzoic acid, followed by decarboxylation to mesitylene. Kinetic studies show pseudo-first-order rate constants (k = 0.12 h⁻¹ at 300°C) . Adjusting pH (<7) or using aprotic solvents (DMF, DMSO) suppresses degradation. Monitoring via HPLC or GC-MS quantifies residual ester and byproducts.

Q. What advanced photopolymerization applications utilize this compound derivatives, and how do they enhance reaction efficiency?

  • Methodological Answer : Derivatives like ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) act as Type I photoinitiators, generating radicals under UV light (λmax = 250–380 nm). In acrylic resins, TPO-L achieves >90% conversion efficiency at 0.5 wt% loading, with reduced oxygen inhibition compared to benzophenone . Time-resolved FT-IR tracks polymerization kinetics, showing rapid gelation (<10 s).

Data Contradictions and Resolution

  • Contradiction : reports lower DS for 2,4,6-trimethylbenzoate cellulose esters compared to pivalate esters, suggesting steric effects limit substitution. However, notes high reactivity in hydrolysis, implying labile ester bonds.
    • Resolution : The steric bulk of 2,4,6-trimethylbenzoate reduces DS in cellulose but enhances susceptibility to nucleophilic attack in hydrolysis, as the bulky group destabilizes the ester bond .

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